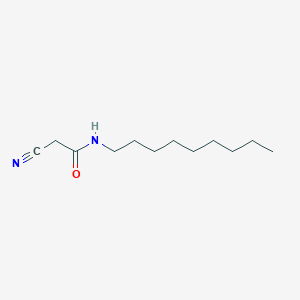

2-cyano-N-nonylacetamide

Overview

Description

2-Cyano-N-nonylacetamide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. While the provided papers do not directly discuss 2-cyano-N-nonylacetamide, they do provide insights into the reactivity and utility of similar cyanoacetamide derivatives in the field of heterocyclic chemistry. These compounds are valuable in the synthesis of diverse heterocyclic systems that have potential applications in medicinal chemistry, particularly as antitumor and antimicrobial agents .

Synthesis Analysis

The synthesis of cyanoacetamide derivatives typically involves the reaction of appropriate amines with cyanoacetate or its derivatives. For instance, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene reacts with ethyl cyanoacetate to yield a cyanoacetamide derivative, which is then used to synthesize various heterocyclic derivatives . Similarly, 2-cyano-N-arylacetamide reagents are used to prepare nitrogenous heterocycles such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole . These synthetic pathways often involve one-pot reactions under mild conditions, highlighting the efficiency and convenience of these methods .

Molecular Structure Analysis

The molecular structure of cyanoacetamide derivatives is characterized by the presence of a cyano group and an acetamide moiety, which are reactive sites for further chemical transformations. Single crystal X-ray studies can confirm the assigned structures of these compounds, as demonstrated in the synthesis of 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides . The presence of these functional groups allows for a variety of chemical reactions to occur, leading to the formation of complex heterocyclic systems.

Chemical Reactions Analysis

Cyanoacetamide derivatives undergo a range of chemical reactions, including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions are often regioselective and lead to the formation of diverse heterocyclic compounds. The reactivity of these compounds is further exploited in the synthesis of antimicrobial agents, where molecular docking studies are used to identify the most active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanoacetamide derivatives are influenced by their functional groups and the heterocyclic systems they form. These properties are crucial for their biological activity, as seen in the antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from these derivatives . The compounds exhibit high inhibitory effects against various human cancer cell lines, demonstrating the importance of their physical and chemical properties in their biological activity. Additionally, the pharmacophore modeling and QSAR analysis help to explain the observed antitumor properties of these compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Antimicrobial Agents : The synthesis of various nitrogenous heterocycles, such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole derivatives, utilizing 2-cyano-N-arylacetamide reagent has been shown to produce compounds with antimicrobial activities against strains of Gram bacteria and fungi. Molecular docking studies further identified the most active compounds as potential antimicrobial agents (Ewies & Abdelsalaam, 2020).

Surface Active Agents : The synthesis of nonionic surfactants containing heterocyclic nuclei from 2-cyano-N-octadecylacetamide was explored to improve surfactant properties. This approach aimed at creating surface-active agents with antimicrobial and enhanced surface activities, suggesting their potential in industrial applications (El-Sayed & Ahmed, 2016).

Biological Activity : Research into cyanoximes and their complexes with palladium and platinum highlighted the synthesis of compounds like 2-cyano-2-isonitrosoacetamide and related derivatives. These studies focused on their structural characterization and potential biological activity, indicating their applicability in cancer research and treatment due to certain compounds showing antiproliferative activity against human cervical cancer cell lines (Eddings et al., 2004).

Pharmacological Applications

- Anticancer Activity : Novel thiazolidin-2-ylidene acetamide derivatives synthesized from 2-cyano-N-furan-2-ylmethyl acetamide showed promising anticancer activity, particularly against leukemia cell lines. This highlights the potential of cyanoacetamide derivatives in synthesizing compounds with significant therapeutic benefits (Horishny, Arshad, & Matiychuk, 2021).

Mechanism of Action

Target of Action

Cyanoacetamide derivatives, which include 2-cyano-n-nonylacetamide, are known to be precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of 2-cyano-N-nonylacetamide involves its interaction with its targets to form heterocyclic compounds. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of 2-cyano-N-nonylacetamide are suitably situated to enable these reactions .

Biochemical Pathways

It is known that cyanoacetamide derivatives, including 2-cyano-n-nonylacetamide, are used in the synthesis of various organic heterocycles . These heterocycles can have diverse biological activities, which suggests that 2-cyano-N-nonylacetamide may affect multiple biochemical pathways .

Result of Action

It is known that many derivatives of cyanoacetamide, including 2-cyano-n-nonylacetamide, have diverse biological activities . This suggests that the compound could have multiple effects at the molecular and cellular level.

Action Environment

It is known that many factors, including temperature, ph, and the presence of other chemicals, can influence the reactions involving cyanoacetamide derivatives

properties

IUPAC Name |

2-cyano-N-nonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13/h2-9,11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUOPDXQMYCTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312781 | |

| Record name | 2-Cyano-N-nonylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-nonylacetamide | |

CAS RN |

52493-39-7 | |

| Record name | 2-Cyano-N-nonylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52493-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-nonylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)

![ethyl (Z)-2-cyano-3-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propenoate](/img/structure/B1308598.png)